![molecular formula C21H26O12S B1615845 Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose CAS No. 6619-10-9](/img/structure/B1615845.png)
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose
Overview
Description
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose (TOATG) is a sugar derivative that has been studied extensively due to its potential applications in biochemistry and physiology. This compound is an important building block in the synthesis of complex carbohydrates, such as glycans and glycoproteins, and has been used in a variety of scientific research applications.
Scientific Research Applications
Solid-Phase Synthesis of Glycopeptides
This compound is utilized in the solid-phase synthesis of glycopeptides, facilitating the glycosylation of resin-bound protected peptides. This method allows for the efficient synthesis of glycopeptides, which are crucial in the development of vaccines and drug discovery (Hollósi et al., 1991).
Passerini and Ugi Reactions
It serves as a key reagent in the Passerini and Ugi reactions involving protected isocyanoglucoses to produce novel organic compounds. These reactions are important for the synthesis of diverse organic molecules with potential applications in medicinal chemistry and drug development (Ziegler et al., 1999).
Structural Analysis of Carbohydrates
The molecule plays a critical role in the molecular and crystal structure analysis of carbohydrates, contributing to our understanding of their three-dimensional configurations and their biological implications (Noguchi et al., 1994).
Synthesis of Complex Carbohydrates
It is instrumental in the synthesis of complex carbohydrates, such as trehalose and glycoside derivatives, which have applications ranging from food industry to pharmaceuticals. These synthetic routes enable the production of specific carbohydrate structures for research and industrial purposes (Cook et al., 1984).
Protection Against Necrotrophic Pathogens
A derivative of this compound, when combined with amines, has shown to induce protection against necrotrophic pathogens in plants, highlighting its potential use in agricultural biotechnology to enhance plant resistance against fungal infections (Flors et al., 2003).
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKNNNHECVVJTH-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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